3-[Chloro(dimethyl)silyl]propyl benzylcarbamate
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Overview
Description
3-[Chloro(dimethyl)silyl]propyl benzylcarbamate is an organosilicon compound that features a silyl group attached to a propyl chain, which is further linked to a benzylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Chloro(dimethyl)silyl]propyl benzylcarbamate typically involves the reaction of 3-chloropropyl(dimethyl)silane with benzyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
3-chloropropyl(dimethyl)silane+benzyl isocyanate→3-[Chloro(dimethyl)silyl]propyl benzylcarbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-[Chloro(dimethyl)silyl]propyl benzylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium iodide, and other nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions are used.
Oxidation/Reduction: Various oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: The major product is the corresponding silanol.
Oxidation/Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
3-[Chloro(dimethyl)silyl]propyl benzylcarbamate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to modify their properties.
Biology and Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Chloro(dimethyl)silyl]propyl benzylcarbamate involves its ability to form stable covalent bonds with various substrates. The silyl group can interact with hydroxyl groups, while the benzylcarbamate moiety can engage in hydrogen bonding and other interactions. These properties make it useful in modifying surfaces and creating functional materials.
Comparison with Similar Compounds
Similar Compounds
- 3-[Chloro(dimethyl)silyl]propylamine
- 3-[Chloro(dimethyl)silyl]propyl methacrylate
- 3-[Chloro(dimethyl)silyl]propyl acetate
Uniqueness
3-[Chloro(dimethyl)silyl]propyl benzylcarbamate is unique due to the presence of both a silyl group and a benzylcarbamate moiety. This combination allows for a wide range of chemical modifications and applications, making it more versatile compared to similar compounds that may lack one of these functional groups.
Properties
CAS No. |
158773-44-5 |
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Molecular Formula |
C13H20ClNO2Si |
Molecular Weight |
285.84 g/mol |
IUPAC Name |
3-[chloro(dimethyl)silyl]propyl N-benzylcarbamate |
InChI |
InChI=1S/C13H20ClNO2Si/c1-18(2,14)10-6-9-17-13(16)15-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,15,16) |
InChI Key |
MASGVLFXNSEBMI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCOC(=O)NCC1=CC=CC=C1)Cl |
Origin of Product |
United States |
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